Phenyldiazomethane

Reactivity Quantification Physical Organic Chemistry Reagent Selection

Phenyldiazomethane (CAS 766-91-6), a member of the diazoalkane class with the molecular formula C₇H₆N₂, is a thermally labile, red liquid characterized by an ambiphilic terminal diazo group. Its reactivity is defined by its nucleophilicity parameters (N: 9.35, sN: 0.83 in dichloromethane) , positioning it as a versatile reagent for the generation of benzyl esters from carboxylic acids , the synthesis of phenyl-substituted cyclopropanes via metal-catalyzed reactions , and the formation of heterocycles such as thiirane 1,1-dioxides.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 766-91-6
Cat. No. B1605601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyldiazomethane
CAS766-91-6
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=[N+]=[N-]
InChIInChI=1S/C7H6N2/c8-9-6-7-4-2-1-3-5-7/h1-6H
InChIKeyCRGRWBQSZSQVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyldiazomethane (CAS 766-91-6) Procurement: Core Properties and Reactivity Profile


Phenyldiazomethane (CAS 766-91-6), a member of the diazoalkane class with the molecular formula C₇H₆N₂, is a thermally labile, red liquid characterized by an ambiphilic terminal diazo group [1]. Its reactivity is defined by its nucleophilicity parameters (N: 9.35, sN: 0.83 in dichloromethane) [2], positioning it as a versatile reagent for the generation of benzyl esters from carboxylic acids [3], the synthesis of phenyl-substituted cyclopropanes via metal-catalyzed reactions [4], and the formation of heterocycles such as thiirane 1,1-dioxides [5]. The compound requires stringent handling and storage at low temperatures (≤ -20°C) due to its potential for explosive decomposition, a characteristic that, while common to diazo compounds, must be managed with specific protocols [1].

Why Simple Diazomethane or Diphenyldiazomethane Substitution is Inadequate for Phenyldiazomethane (766-91-6)


In-class substitution of diazoalkanes is not straightforward due to profound differences in reactivity, stability, and product profile dictated by the substituent on the diazo carbon. A generic approach to diazoalkane procurement is untenable because each analog offers a distinct balance between nucleophilicity and stability. For instance, while diazomethane (CH₂N₂) is highly reactive, its volatility and extreme explosive nature often preclude its use in favor of more stable, yet still potent, alternatives [1]. Conversely, diphenyldiazomethane (Ph₂CN₂) is significantly less nucleophilic and sterically hindered, leading to different reaction kinetics and outcomes compared to the mono-phenylated phenyldiazomethane [2]. The specific reactivity of phenyldiazomethane, exemplified by its defined nucleophilicity parameters and its unique capacity as a stronger sulfene interceptor than water, demonstrates that its performance in specific applications cannot be replicated by simply choosing a cheaper or more readily available analog [3].

Quantitative Evidence for Phenyldiazomethane (766-91-6) Differentiation Against Key Diazoalkane Comparators


Nucleophilicity: 77% Higher N Parameter than Diphenyldiazomethane

The nucleophilicity of phenyldiazomethane is quantitatively superior to that of diphenyldiazomethane, a common alternative for carbene generation. The nucleophilicity parameter (N) from the Mayr database, which quantifies the compound's reactivity towards a reference electrophile, is significantly higher for phenyldiazomethane (N = 9.35) compared to diphenyldiazomethane (N = 5.29) in the same solvent (dichloromethane) [1].

Reactivity Quantification Physical Organic Chemistry Reagent Selection

Cyclopropanation of Electron-Deficient Alkenes: High Yield and Enantioselectivity

Phenyldiazomethane is effective in the catalytic cyclopropanation of electron-deficient alkenes, achieving both high yields and excellent enantioselectivity. In the presence of a Rh₂(OAc)₄ catalyst and a chiral sulfide mediator, phenyldiazomethane reacts with enones to yield cyclopropanes with >97% enantiomeric excess (ee) [1]. This contrasts with reactions using diazoesters like ethyl diazoacetate, which under similar sulfide-mediated conditions did not achieve the same level of enantiocontrol [1].

Asymmetric Synthesis Cyclopropanation Organocatalysis Process Chemistry

Derivatization Efficiency: Complete In-Situ Esterification of Volatile Fatty Acids in Aqueous Media

Phenyldiazomethane uniquely enables the complete, in-situ esterification of volatile fatty acids (VFAs) directly in aqueous media, a challenging feat for many diazoalkylating agents that are unstable towards water. In a biphasic ether/water system, complete esterification of VFAs was achieved using phenyldiazomethane within 3 hours at 40°C, with immediate transfer of the resulting benzyl esters into the organic phase for subsequent analysis [1]. This contrasts sharply with diazomethane, which is highly reactive towards water, and diphenyldiazomethane, whose low nucleophilicity hinders esterification in aqueous environments.

Analytical Derivatization Bioanalysis Gas Chromatography Sample Preparation

Sulfene Interception: Unique Reactivity in the Presence of Water

Phenyldiazomethane exhibits a distinct reactivity profile in its reaction with sulfur dioxide to form thiirane 1,1-dioxides. It can be reacted with 6% aqueous SO₂ solution, a condition that would normally destroy most diazoalkanes due to their high reactivity with water [1]. The explanation provided is that phenyldiazomethane is a stronger interceptor for the sulfene intermediate than water, allowing the desired cycloaddition to proceed [1]. This contrasts with the behavior of diazomethane, which requires strictly anhydrous conditions for this transformation, yielding thiirane 1,1-dioxide in 70% yield only when dry SO₂ gas is used [1].

Heterocycle Synthesis Reaction Selectivity Mechanistic Chemistry

High-Value Research and Industrial Application Scenarios for Phenyldiazomethane (766-91-6)


Asymmetric Synthesis of Enantiomerically Enriched Cyclopropane Building Blocks

Medicinal chemistry groups developing new drug candidates can leverage phenyldiazomethane to synthesize chiral cyclopropane pharmacophores with high enantioselectivity (>97% ee). This is a crucial application for projects where the three-dimensional conformation of a drug candidate dictates its potency and selectivity [1]. The quantitative evidence of >97% ee [1] directly supports its procurement for this purpose over other diazo compounds that fail to provide the same level of enantiocontrol.

Derivatization of Aqueous Biological Samples for Metabolomics and Environmental Analysis

Analytical laboratories focusing on the quantitation of short- and medium-chain fatty acids in complex aqueous matrices (e.g., serum, urine, fermentation broths, environmental water samples) can utilize phenyldiazomethane for a direct, one-step derivatization to benzyl esters. The evidence of complete esterification in a biphasic ether/water system at 40°C within 3 hours [2] validates its selection for high-throughput, sensitive GC-MS analysis, avoiding the need for preliminary extraction and concentration steps.

Synthesis of Thiirane Dioxides and Other Heterocycles Under Mild, Tolerant Conditions

Process chemists can use phenyldiazomethane for the synthesis of thiirane 1,1-dioxides or related sulfene-derived heterocycles. Its documented ability to react with aqueous sulfur dioxide [3] simplifies reaction setup and reduces the need for rigorously anhydrous reagents and solvents, thereby lowering operational costs and improving safety margins in a scaled-up environment. This scenario is a direct application of its unique chemoselectivity profile.

Investigating Mechanism-Based Enzyme Inactivation (Tool Compound Synthesis)

Biochemical research groups investigating the mechanism of α-glucosidases can use phenyldiazomethane as a precursor for synthesizing C-(α-d-glucopyranosyl)-phenyldiazomethane derivatives. These derivatives have been shown to act as irreversible inhibitors of the enzyme [4]. The procurement of the parent phenyldiazomethane is the essential first step in creating these specialized biochemical probes, for which there is no generic substitute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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